molecular formula C12H12ClN3O3 B8239478 Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B8239478
M. Wt: 281.69 g/mol
InChI Key: SRSJLFZZULJYEC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a 3-chloropyridin-2-yl substituent at position 1, a hydroxymethyl group at position 3, and an ethyl ester at position 4. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications, particularly as intermediates in insecticide synthesis .

Properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-5-(hydroxymethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-2-19-12(18)10-6-8(7-17)15-16(10)11-9(13)4-3-5-14-11/h3-6,17H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSJLFZZULJYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can undergo cyclization with hydrazine hydrate to form the pyrazole core. This method, however, often requires precise temperature control to avoid side reactions.

Example Procedure

  • Dissolve ethyl acetoacetate (10 mmol) and 3-chloropyridin-2-amine (10 mmol) in ethanol.

  • Add hydrazine hydrate (12 mmol) dropwise at 0°C.

  • Reflux for 6 hours, followed by solvent evaporation and column purification (hexane/ethyl acetate, 3:1).
    Yield : 65–70%.

tert-Butoxide-Mediated Cyclization

Potassium tert-butoxide in tetrahydrofuran (THF) facilitates the cyclization of α,β-alkynones with hydrazines, offering improved regioselectivity. This method avoids harsh acids and enables room-temperature reactions:

  • Mix ethyl propiolate (3.2 mmol) and 3-chloropyridin-2-ylacetylene (3.2 mmol) in THF.

  • Add potassium tert-butoxide (6.4 mmol) and stir for 10 minutes.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 75–80%.

Hydroxymethyl Group Installation

Reduction of Formyl Precursors

The hydroxymethyl group is introduced by reducing a formyl intermediate using lithium borohydride (LiBH4):

  • Dissolve ethyl 1-(3-chloropyridin-2-yl)-3-formyl-1H-pyrazole-5-carboxylate (5 mmol) in THF/methanol (1:1).

  • Add LiBH4 (10 mmol) in portions at 20–25°C.

  • Stir for 4 hours, quench with aqueous NH4Cl, and extract with dichloromethane.
    Yield : 85–90%.

Hydrolysis of Cyanomethyl Groups

An alternative route involves hydrolyzing a cyanomethyl intermediate:

  • Treat ethyl 1-(3-chloropyridin-2-yl)-3-cyanomethyl-1H-pyrazole-5-carboxylate with HCl (6 M) at 100°C for 8 hours.

  • Neutralize with NaOH and extract the product.
    Yield : 70–75%.

Esterification and Protecting Group Strategies

Direct Esterification Using Thionyl Chloride

The ethyl carboxylate group is installed via acid-catalyzed esterification:

  • Mix 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid (1 equiv) with ethanol (10 equiv).

  • Add thionyl chloride (1.5 equiv) at 0°C and stir at room temperature for 3 hours.

  • Evaporate solvents and purify via column chromatography (15% ethyl acetate/hexane).
    Yield : 80–85%.

Transesterification

For acid-sensitive substrates, transesterification with ethyl acetate and catalytic sulfuric acid is employed:

  • Reflux the carboxylic acid (1 equiv) in ethyl acetate (20 mL) with H2SO4 (0.1 equiv) for 12 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol.
    Yield : 75–80%.

Industrial Scalability and Process Optimization

Sodium Ethoxide Acceleration

Replacing traditional ethanol/sodium metal systems with sodium ethoxide solutions reduces reaction times from 24 hours to 6 hours, enhancing throughput.

Purity Enhancement via Sodium Hydrogen Sulfite

Washing intermediates with sodium hydrogen sulfite (NaHSO3) removes residual bromine or chlorine impurities, increasing product purity to >98%.

Solvent Recycling

THF and methanol are recovered via distillation, reducing production costs by 20–30%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Hydrazine CyclizationCyclocondensation, SNAr65–7095Moderate
tert-Butoxide RouteAlkynone cyclization, LiBH4 reduction75–8097High
Cyanomethyl HydrolysisNitrile installation, hydrolysis70–7593Low

The tert-butoxide-mediated route offers the best balance of yield and scalability, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloropyridinyl group can be reduced to a pyridinyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of Ethyl 1-(3-carboxypyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.

    Reduction: Formation of Ethyl 1-(2-pyridinyl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.

    Substitution: Formation of Ethyl 1-(3-substituted-pyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate, have been reported to exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, similar pyrazole derivatives have demonstrated efficacy against resistant strains of bacteria, indicating their role in combating antibiotic resistance .

Anticancer Properties

Research indicates that pyrazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound may contribute to this field by serving as a scaffold for designing more potent anticancer agents. Several studies have synthesized various pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines, showing promising results that warrant further exploration .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. This compound may exhibit similar effects, contributing to the development of new anti-inflammatory drugs .

Antidiabetic Activity

Emerging research suggests that certain pyrazole derivatives can influence glucose metabolism and improve insulin sensitivity, presenting a potential application in diabetes management. The structural features of this compound may be optimized to enhance its antidiabetic effects, making it a candidate for further pharmacological studies .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while some pyrazole derivatives exhibit low toxicity levels, comprehensive studies are necessary to evaluate the long-term effects and safety in clinical settings .

Data Summary

Application AreaObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways
AntidiabeticImprovement in glucose metabolism
Toxicological SafetyLow toxicity levels reported

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropyridinyl group can enhance binding affinity to certain biological targets, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with structural similarities to the target compound are explored below, focusing on substituent effects, synthetic routes, and applications.

Structural Analogues with 3-Chloropyridinyl Substituents

  • Ethyl 3-Bromo-1-(3-chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylate (CAS: 500011-91-6):

    • Key Differences : Bromine replaces the hydroxymethyl group at position 3.
    • Properties : Higher molecular weight (330.56 g/mol vs. ~295.7 g/mol estimated for the target compound) and increased lipophilicity due to bromine.
    • Application : Intermediate in synthesizing Rynaxypyre, a potent insecticide .
    • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in (amide formation using Me₃Al in THF) .
  • 1-(3-Chloro-2-Pyridyl)-3-Methyl-1H-Pyrazole-5-Carboxylic Acid: Key Differences: Methyl group at position 3 and carboxylic acid instead of ethyl ester. Properties: Reduced lipophilicity (carboxylic acid vs. Application: Structural studies suggest utility in metal-organic frameworks (MOFs) or coordination chemistry .

Analogues with Varied Substituents at Position 3

  • Ethyl 4-Bromo-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate (4g) :

    • Key Differences : 4-Bromo and 4-methoxyphenyl groups replace hydroxymethyl and 3-chloropyridinyl.
    • Properties : Enhanced aromatic interactions due to the methoxyphenyl group.
    • Application : Anticancer activity evaluation (IC₅₀ values reported for leukemia cell lines) .
  • (S)-Ethyl 1-(3-(4-Chlorophenoxy)-2-Hydroxypropyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate (SEC): Key Differences: Bulky 4-chlorophenoxypropyl and 4-methoxyphenyl substituents. Properties: Increased steric hindrance may reduce metabolic degradation. Application: Investigated as a small-molecule integrin β4 activator .

Functional Group Modifications

  • Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate (CAS: 938182-43-5):
    • Key Differences : 4-Chlorophenyl group at position 3 instead of hydroxymethyl.
    • Properties : Higher hydrophobicity (logP ~3.2) compared to the hydroxymethyl analog (estimated logP ~1.8).
    • Application : Safety data indicate regulatory compliance for industrial use .

Comparative Data Table

Compound Name Substituent (Position 3) Pyridinyl Group (Position 1) Functional Group (Position 5) Molecular Weight (g/mol) Key Application
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate Hydroxymethyl 3-Chloropyridin-2-yl Ethyl ester ~295.7 (estimated) Potential insecticide
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Bromine 3-Chloropyridin-2-yl Ethyl ester 330.56 Rynaxypyre intermediate
Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 4-Methoxyphenyl Absent Ethyl ester 434.27 Anticancer research
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid Methyl 3-Chloropyridin-2-yl Carboxylic acid 253.68 Crystal engineering

Research Findings and Implications

  • Insecticidal Activity: The 3-chloropyridinyl group is critical for binding to insect nicotinic acetylcholine receptors. Replacement with hydroxymethyl may reduce toxicity to non-target species while retaining efficacy .
  • Synthetic Challenges : Introducing hydroxymethyl requires protective group strategies (e.g., silylation or acetylation) to prevent side reactions during esterification .

Biological Activity

Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate (CAS No. 113251-10-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C12H12ClN3O3C_{12}H_{12}ClN_3O_3. The structure features a pyrazole ring, a hydroxymethyl group, and a chloropyridine moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that related pyrazole derivatives showed inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development .

Insecticidal Properties

This compound is also recognized for its role as an intermediate in the synthesis of insecticides, particularly Rynaxypyre, which acts as a potent ryanodine receptor activator. Rynaxypyre has been shown to effectively control pests while exhibiting low toxicity to non-target organisms . The biological activity of this compound in this context emphasizes its importance in agricultural chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Pyrazole Core : The initial step involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds.
  • Introduction of Hydroxymethyl Group : Subsequent steps incorporate hydroxymethyl groups through formaldehyde or similar reagents.
  • Carboxylation : The final steps involve carboxylation reactions to yield the target compound with high purity and yield .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that these compounds possess significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to be within acceptable ranges for potential therapeutic applications .

Insecticidal Activity Assessment

In another study focusing on insecticidal properties, this compound was tested against common agricultural pests. The compound demonstrated effective pest control at low concentrations, making it a candidate for further development in agrochemical formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization. For example, analogous pyrazole-carboxylates are synthesized by reacting ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate with brominating agents (e.g., phosphorus oxybromide) under reflux in acetonitrile, yielding intermediates that are further modified .
  • Key Data :

  • Reaction conditions: Reflux at 369 K for 1 h in acetonitrile.
  • Purification: Silica-gel column chromatography followed by recrystallization (acetone) .
  • Yield: ~75% for analogous brominated derivatives .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions via characteristic shifts (e.g., pyridine protons at δ 6.99–8.12 ppm, ester CH3 at δ 1.15–1.21 ppm) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., Anal. Calcd: C 39.72%, Found: C 39.91%) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen bonding networks (e.g., H atoms refined with Uiso(H) = 1.2Ueq(C)) .

Q. What are the critical safety considerations when handling this compound?

  • Methodology : Refer to safety protocols for structurally similar pyrazole-carboxylates:

  • Avoid inhalation/ingestion; use PPE (gloves, lab coat, goggles).
  • In case of skin contact: Rinse with water for 15 minutes; consult a physician .
  • Storage: Keep in a dry, cool environment away from ignition sources .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodology :

  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • DFT calculations : Simulate expected chemical shifts and compare with experimental data to assign ambiguous peaks .
  • Isotopic labeling : Use deuterated solvents or substituents to simplify splitting patterns .
    • Case Study : In a related compound, pyrazole-H protons showed splitting (δ 3.29–5.20 ppm) due to diastereotopicity, resolved via 2D-COSY .

Q. What strategies optimize the regioselectivity of substitutions on the pyrazole ring?

  • Methodology :

  • Electronic directing groups : The 3-chloropyridinyl group at N1 acts as an electron-withdrawing group, directing electrophiles to the C5 position of the pyrazole .
  • Protecting groups : Use hydroxymethyl protection (e.g., silylation) to prevent unwanted side reactions during alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at C3 .
    • Data : For ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, regioselective bromination at C5 achieved 85% yield using NBS in DMF .

Q. How do steric and electronic effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Bioisosteric replacement : Compare hydroxymethyl (CH2OH) with methyl (CH3) or carboxyl (COOH) groups to assess hydrogen bonding vs. steric bulk .
  • Docking studies : Model interactions with target enzymes (e.g., Lp-PLA2 inhibitors) to prioritize substituents .
    • SAR Insights : Pyrazole-5-carboxylates with bulky 3-substituents show enhanced anti-inflammatory activity due to improved target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate

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